1-(Furan-2-ylmethylideneamino)imidazolidine-2,4-dione
Overview
Description
1-(Furan-2-ylmethylideneamino)imidazolidine-2,4-dione is a heterocyclic compound that features both furan and imidazolidine-2,4-dione moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-ylmethylideneamino)imidazolidine-2,4-dione typically involves the condensation of furan-2-carbaldehyde with imidazolidine-2,4-dione. One common method is the Knoevenagel condensation, which involves the reaction of furan-2-carbaldehyde with imidazolidine-2,4-dione in the presence of a base such as piperidine or pyridine . The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-ylmethylideneamino)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The imidazolidine-2,4-dione moiety can be reduced to form imidazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(Furan-2-ylmethylideneamino)imidazolidine-2,4-dione is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its anticonvulsant activity may be related to its ability to bind to voltage-gated sodium channels, thereby modulating neuronal excitability . Additionally, its antibacterial activity may involve interactions with bacterial cell wall synthesis enzymes .
Comparison with Similar Compounds
Similar Compounds
Imidazolidine-2,4-dione derivatives: These compounds share the imidazolidine-2,4-dione core and have been studied for various pharmacological activities.
Furan derivatives: Compounds containing the furan ring are known for their diverse biological activities.
Uniqueness
1-(Furan-2-ylmethylideneamino)imidazolidine-2,4-dione is unique due to the combination of the furan and imidazolidine-2,4-dione moieties in a single molecule
Properties
IUPAC Name |
1-(furan-2-ylmethylideneamino)imidazolidine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c12-7-5-11(8(13)10-7)9-4-6-2-1-3-14-6/h1-4H,5H2,(H,10,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGVWKPKKHWQJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=CO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60998914 | |
Record name | 1-{[(Furan-2-yl)methylidene]amino}-4-hydroxy-1,5-dihydro-2H-imidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60998914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
777-34-4 | |
Record name | 1-[(2-Furanylmethylene)amino]-2,4-imidazolidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=777-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-{[(Furan-2-yl)methylidene]amino}-4-hydroxy-1,5-dihydro-2H-imidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60998914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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